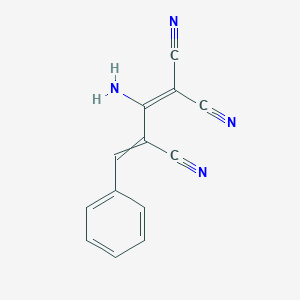
Naphthalen-2-yl prop-2-en-1-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-yl prop-2-en-1-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a naphthalene ring system attached to a prop-2-en-1-ylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalen-2-yl prop-2-en-1-ylcarbamate typically involves the reaction of naphthalene derivatives with prop-2-en-1-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure consistent product quality. The final product is typically subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Naphthalen-2-yl prop-2-en-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products:
Oxidation: Formation of this compound oxides.
Reduction: Formation of naphthalen-2-yl prop-2-en-1-ylamine.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Naphthalen-2-yl prop-2-en-1-ylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl prop-2-en-1-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- Naphthalen-1-yl prop-2-en-1-ylcarbamate
- Naphthalen-2-yl prop-2-yn-1-ylcarbamate
- Naphthalen-2-yl prop-2-en-1-ylamine
Comparison: Naphthalen-2-yl prop-2-en-1-ylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61382-90-9 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
naphthalen-2-yl N-prop-2-enylcarbamate |
InChI |
InChI=1S/C14H13NO2/c1-2-9-15-14(16)17-13-8-7-11-5-3-4-6-12(11)10-13/h2-8,10H,1,9H2,(H,15,16) |
InChI Key |
BODHFJPPDOEJHR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(4,6-dimethyl-2-pyrimidinyl)-](/img/structure/B14578548.png)

![1-(6,8-Dioxaspiro[4.5]decan-9-ylmethyl)piperidine;hydrochloride](/img/structure/B14578559.png)
![3-[2-(2-Methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14578562.png)
![N,N'-Bis[2-(1,1,2,2-tetrafluoro-2-phenylethyl)phenyl]urea](/img/structure/B14578568.png)
![4-Bromo-N-[5-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B14578586.png)

![N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14578597.png)


![2-[(Dibenzo[b,d]furan-2-yl)sulfanyl]propanoic acid](/img/structure/B14578607.png)


